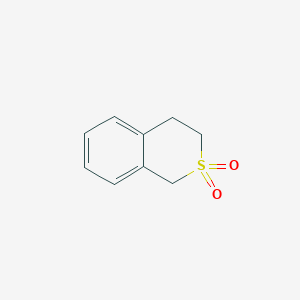
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide, also known as Dibenzothiopyranone, is a heterocyclic compound that has been widely studied in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been found to have significant effects on biochemical and physiological systems.
作用机制
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and tumor growth.
生化和生理效应
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have significant effects on biochemical and physiological systems. It has been found to have potent anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. It has also been found to have effects on the cardiovascular system, including the ability to reduce blood pressure and improve endothelial function.
实验室实验的优点和局限性
One advantage of using 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone in lab experiments is its unique chemical structure, which allows for the development of new materials and drugs with potentially novel properties. However, one limitation is the relatively low yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone, which can make it difficult to obtain large quantities for use in experiments.
未来方向
There are many future directions for research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone. One area of research is in the development of new materials for use in electronic devices, including organic semiconductors and light-emitting diodes. Another area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases, including the potential use of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone as a chemotherapeutic agent.
In conclusion, 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is a heterocyclic compound that has been widely studied for its unique chemical structure and potential applications in various scientific fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is needed to fully understand its potential applications and to develop new materials and drugs with potentially novel properties.
合成方法
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been achieved using various methods, including the reaction of benzothiophene-2,3-dione with phenylacetylene in the presence of a palladium catalyst, and the reaction of 2,3-dihydrobenzothiophene-4,5-dione with phenylacetylene in the presence of a copper catalyst. The yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone varies depending on the method used, but typically ranges from 50-80%.
科学研究应用
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been studied extensively for its potential applications in various scientific fields. One area of research has been in the development of new materials for use in electronic devices. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have excellent electronic properties, including high electron mobility and good stability, making it a promising candidate for use in organic semiconductors.
Another area of research has been in the development of new drugs for the treatment of various diseases. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
属性
CAS 编号 |
18436-01-6 |
|---|---|
产品名称 |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C9H10O2S/c10-12(11)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 |
InChI 键 |
BITDJSNZRJVSCJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
规范 SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
同义词 |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



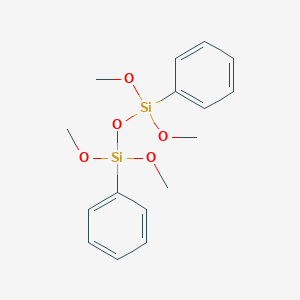
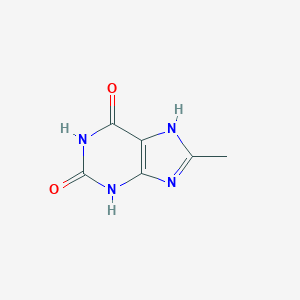
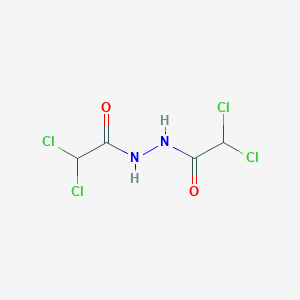
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)



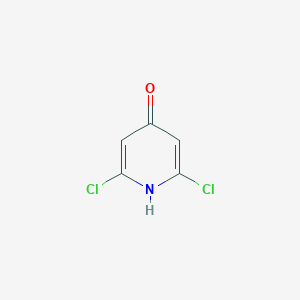
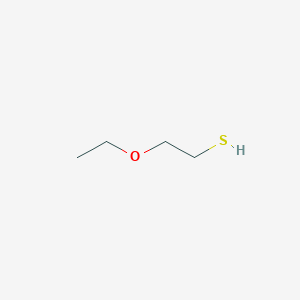
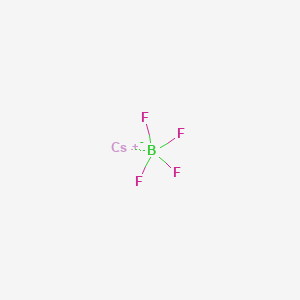

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)